2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one
Description
This compound features a phthalazin-1(2H)-one core substituted with two methoxy groups at positions 7 and 6. A 6,7-dimethoxy-3,4-dihydroisoquinoline moiety is linked via a methyl bridge to the phthalazinone nitrogen. Methoxy groups enhance lipophilicity and may modulate receptor binding, while the dihydroisoquinoline subunit could contribute to conformational flexibility .
Properties
Molecular Formula |
C22H25N3O5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7,8-dimethoxyphthalazin-1-one |
InChI |
InChI=1S/C22H25N3O5/c1-27-17-6-5-15-11-23-25(22(26)20(15)21(17)30-4)13-24-8-7-14-9-18(28-2)19(29-3)10-16(14)12-24/h5-6,9-11H,7-8,12-13H2,1-4H3 |
InChI Key |
PZKFQVXPBXYXFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCC4=CC(=C(C=C4C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one typically involves multiple steps. One common approach starts with the preparation of the phthalazinone core, followed by the introduction of the isoquinoline moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoquinoline Moieties
- Compound 11 (from ): (1S,4R)-1-(((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one Key Differences: Replaces the phthalazinone core with a bicycloheptanone system. The sulfonyl linker and bicyclic framework may reduce conformational flexibility compared to the methyl bridge in the target compound.
- 7-Amino-1,2,3,4-Tetrahydroisoquinoline (from ): Key Differences: Lacks the phthalazinone moiety and methoxy substituents. The primary amine group introduces basicity, contrasting with the neutral methoxy groups in the target compound. Functional Implications: Amino groups enhance hydrogen-bonding capacity, which could improve target affinity but reduce metabolic stability .
Analogues with Phthalazinone or Related Cores
- 2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one (from ): Key Differences: Substitutes phthalazinone with an imidazolone core and incorporates hydrazine and diphenyl groups.
- 7,8-Dimethoxy-1,3,4,5-Tetrahydro-2H-benzazepin-2-one (from ): Key Differences: Replaces phthalazinone with a benzazepinone ring. Functional Implications: Benzazepinones are associated with neuroactive properties, suggesting divergent biological targets compared to phthalazinones .
Data Table: Structural and Functional Comparison
Research Findings and Inferences
- Methoxy Group Impact: Methoxy substituents in the target compound likely enhance metabolic stability compared to amino or hydrazine groups in analogues, as seen in and .
- Conformational Flexibility: The dihydroisoquinoline methyl bridge may allow better target adaptation than rigid systems like bicycloheptanone () .
- Synthetic Challenges : Analogues with sulfonyl or hydrazine linkers () require specialized reagents, whereas methoxy groups simplify synthesis .
Biological Activity
The compound 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a phthalazinone core with a dimethoxy-substituted isoquinoline moiety. Its molecular formula is , and it possesses several functional groups that may interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 404.45 g/mol |
| Density | Data not available |
| Melting Point | Data not available |
| Solubility | Soluble in DMSO |
| LogP | 3.12 |
Anticancer Properties
Preliminary studies indicate that compounds similar to 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one exhibit anticancer properties. The isoquinoline structure is known for its ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have shown that derivatives can significantly reduce the viability of cancer cells, suggesting that this compound may also possess similar effects.
Antimicrobial Activity
Research indicates that isoquinoline derivatives often exhibit antimicrobial properties. The presence of methoxy groups enhances their interaction with microbial membranes, potentially leading to increased permeability and cell lysis. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
The mechanisms through which 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one exerts its biological effects are still being elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular metabolism or signal transduction pathways.
- Interaction with DNA: Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
Study 1: Anticancer Efficacy
A study conducted on a series of isoquinoline derivatives demonstrated that modifications at the 6 and 7 positions significantly enhanced anticancer activity against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent response with IC50 values ranging from 5 to 15 µM for structurally similar compounds.
Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of various isoquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MIC) of 12 µg/mL for S. aureus and 20 µg/mL for E. coli, highlighting the potential of these compounds as antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
